REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].Cl[CH2:6][CH2:7][CH2:8][Si:9]([O:14][CH3:15])([O:12][CH3:13])[O:10][CH3:11].C(N)CN.ClCCC[Si](OC)(OC)OC>>[NH2:3][CH2:2][CH2:1][NH:4][CH2:6][CH2:7][CH2:8][Si:9]([O:14][CH3:15])([O:12][CH3:13])[O:10][CH3:11] |f:2.3|
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
74.4 g
|
Type
|
reactant
|
Smiles
|
ClCCC[Si](OC)(OC)OC
|
Name
|
ethylene diamine 3-chloropropyltrimethoxysilane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN)N.ClCCC[Si](OC)(OC)OC
|
Name
|
whereupon
|
Quantity
|
82.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 300-ml, four necked glass flask equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heated at 80° to 90° C
|
Type
|
TEMPERATURE
|
Details
|
solution was heated
|
Type
|
DISTILLATION
|
Details
|
was distilled out of the system through a reflux outlet port
|
Type
|
CUSTOM
|
Details
|
The concentrated reaction solution
|
Type
|
CUSTOM
|
Details
|
was transferred to a separatory funnel
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
to separate into two layers
|
Type
|
CUSTOM
|
Details
|
The lower layer of ethylene diamine hydrochloride was separated off
|
Type
|
ADDITION
|
Details
|
The upper layer containing 3-[N-(2-aminoethyl)]aminopropyltrimethoxysilane
|
Type
|
DISTILLATION
|
Details
|
purified by simple distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCNCCC[Si](OC)(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.2 g | |
YIELD: PERCENTYIELD | 81.7% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |